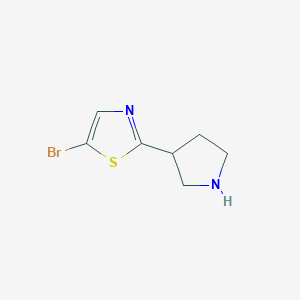

5-Bromo-2-(pyrrolidin-3-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2S |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

5-bromo-2-pyrrolidin-3-yl-1,3-thiazole |

InChI |

InChI=1S/C7H9BrN2S/c8-6-4-10-7(11-6)5-1-2-9-3-5/h4-5,9H,1-3H2 |

InChI Key |

GNRBGSKHWBQTIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC=C(S2)Br |

Origin of Product |

United States |

The Chemical Compound: 5 Bromo 2 Pyrrolidin 3 Yl Thiazole

Rationale for Investigating 5-Bromo-2-(pyrrolidin-3-yl)thiazole and Related Thiazole-Pyrrolidine Hybrids

The investigation into 5-Bromo-2-(pyrrolidin-3-yl)thiazole and similar thiazole-pyrrolidine hybrids is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores—structural units responsible for a drug's biological activity—to create a new hybrid molecule with potentially enhanced or novel therapeutic properties. nih.govnih.govacs.org The goal is to develop compounds with improved affinity, selectivity, and efficacy, or to overcome drug resistance mechanisms.

The combination of the thiazole and pyrrolidine rings in a single molecule is a deliberate design choice aimed at leveraging the distinct and advantageous properties of each scaffold. The thiazole moiety is a well-known bioactive component, while the pyrrolidine ring offers a three-dimensional structural element that can be crucial for specific biological interactions. nih.govnih.govnih.gov

The bromine atom at the 5-position of the thiazole ring in 5-Bromo-2-(pyrrolidin-3-yl)thiazole also plays a significant role. Halogen atoms, such as bromine, can influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance binding affinity to target proteins through halogen bonding and can also serve as a synthetic handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

While specific research on the biological activities of 5-Bromo-2-(pyrrolidin-3-yl)thiazole is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on related hybrid structures. For instance, various thiazole-based hybrids have been synthesized and evaluated for a range of medicinal properties, including anticancer, antibacterial, and antiviral activities. nih.govacs.org The exploration of such hybrids is a vibrant area of research in medicinal chemistry, with the aim of discovering new therapeutic agents.

Introduction of the Pyrrolidine Moiety

Attaching or constructing the pyrrolidine ring at the C2-position of the 5-bromothiazole (B1268178) core is the second critical phase of the synthesis. This can be achieved through direct coupling methods or by building the pyrrolidine ring from an acyclic precursor.

1 Direct N-Alkylation and C-Coupling Strategies

Direct coupling strategies are among the most straightforward methods for introducing the pyrrolidine ring. A versatile approach involves a two-step process where pyrrolidines react with benzoylisothiocyanate, followed by a sequential reaction with α-bromo ketones to yield highly functionalized 2-(pyrrolidin-1-yl)thiazoles. mersin.edu.tr While this specific example results in a 2-(pyrrolidin-1-yl) linkage, modifications to the starting materials could potentially lead to the C-3 linkage required for the target compound.

A more direct route to the C-3 linkage would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This would necessitate a 2-halo-5-bromothiazole and a 3-organometallic pyrrolidine derivative (e.g., a boronic acid or organozinc reagent). The synthesis of various heterocyclic compounds through palladium-catalyzed reactions is a well-established field. researchgate.net

2 Cyclization Reactions to Form the Pyrrolidine Ring System

An alternative to direct coupling is the construction of the pyrrolidine ring onto the thiazole scaffold from an acyclic precursor. This intramolecular approach can offer a high degree of control over the final structure. For example, a recently developed photoexcited palladium-catalyzed enantioselective cyclization of 1,3-dienes with 2-bromoamides yields chiral γ-lactams. acs.org These γ-lactams are valuable intermediates that can be readily reduced to the corresponding chiral pyrrolidines. acs.org A synthetic sequence could envision an N-acylated 2-aminothiazole (B372263) derivative, which is then elaborated into a suitable precursor for an intramolecular cyclization to form the C-3 attached pyrrolidine ring.

Radical cyclization is another powerful tool for ring formation. beilstein-journals.org While often used for creating fused aromatic systems, the principles could be applied to construct a pyrrolidine ring from a suitably functionalized thiazole precursor. Similarly, other cyclization strategies, such as those involving organic azides or 1,4-zwitterions, represent advanced methods for synthesizing five-membered rings, although their specific application to this target has not been detailed. mdpi.comresearchgate.net

Table 2: Summary of Pyrrolidine Ring Formation Strategies

| Strategy | Description | Key Intermediates/Reagents | Reference |

| Direct Coupling | Two-step reaction of pyrrolidines with benzoylisothiocyanate and then α-bromo ketones. | Pyrrolidines, benzoylisothiocyanate, α-bromo ketones | mersin.edu.tr |

| Reductive Cyclization | Photoexcited Pd-catalyzed cyclization of dienes with bromoamides to form γ-lactams, followed by reduction. | 1,3-dienes, 2-bromoamides, LiAlH₄ | acs.org |

| Radical Cyclization | Intramolecular cyclization of precursors containing a radical initiator and a leaving group. | o-Bromophenyl-substituted pyrrolylpyridinium salts, TTMSS/AIBN | beilstein-journals.org |

Asymmetric Synthesis of Pyrrolidine Chiral Centers

The pyrrolidine ring is a prevalent structural motif in FDA-approved pharmaceuticals and natural products. nih.govwhiterose.ac.uk Its synthesis with high enantiomeric purity is crucial for developing chiral molecules like 5-bromo-2-(pyrrolidin-3-yl)thiazole. Several asymmetric strategies have been developed to access enantiomerically enriched pyrrolidines. mdpi.com

One major approach is the use of the chiral pool , which utilizes readily available, inexpensive chiral starting materials such as amino acids or carbohydrates. nih.gov For instance, pyroglutamic acid, derived from glutamic acid, and amino acids like D- or L-alanine have served as foundational building blocks for synthesizing trans-2,5-disubstituted pyrrolidines. nih.gov Similarly, (R)-phenylglycinol has been employed to produce trans-2,5-dialkylpyrrolidines through diastereoselective additions of Grignard reagents. nih.gov

Catalytic asymmetric synthesis offers a more versatile and efficient alternative. Organocatalysis, in particular, has seen significant advancements, with pyrrolidine-based catalysts themselves playing a key role. nih.govmdpi.com For the synthesis of the pyrrolidine core, methods like enantioselective Michael additions are prominent. rsc.orgrsc.org For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org Another innovative method is the 'clip-cycle' strategy, where a chiral phosphoric acid catalyzes an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantiomeric excesses. whiterose.ac.uk This approach is notable for its ability to create 2,2- and 3,3-disubstituted pyrrolidines, which are valuable scaffolds in drug discovery. whiterose.ac.uk

Recent developments also include light-driven, atom-economical processes that provide access to enantiomerically enriched substituted chiral 1-pyrroline (B1209420) derivatives, which can be subsequently reduced to pyrrolidines. nih.gov Furthermore, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield chiral C2- or C3-alkylated pyrrolidines, depending on the catalyst system used (e.g., Co or Ni). organic-chemistry.org

Table 1: Comparison of Asymmetric Pyrrolidine Synthesis Strategies

| Strategy | Starting Materials | Key Features | Typical Products |

|---|---|---|---|

| Chiral Pool | Amino acids (e.g., alanine, pyroglutamic acid), Phenylglycinol | Utilizes existing chirality; often involves multiple steps. | Enantiopure 2,5-disubstituted pyrrolidines. nih.gov |

| Catalytic Asymmetric Synthesis | Prochiral substrates (e.g., enones, imines, dienes) | High efficiency and enantioselectivity; atom-economical. whiterose.ac.ukacs.org | 2,2-, 3,3-, and 3,5-substituted pyrrolidines. whiterose.ac.ukrsc.org |

| 'Clip-Cycle' Reaction | Cbz-protected bis-homoallylic amines, thioacrylate | Chiral phosphoric acid catalysis; versatile for late-stage diversification. whiterose.ac.uk | 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk |

| Photoexcited Palladium Catalysis | 1,3-dienes, 2-bromoamides | Enantioselective cascade carboamidation; forms γ-lactam precursors. acs.org | Chiral γ-lactams, reducible to pyrrolidines. acs.org |

Regioselective Bromination of the Thiazole Ring at the 5-Position

The introduction of a bromine atom at the C5 position of the thiazole ring is a critical step. The electronic nature of the thiazole ring dictates its reactivity towards electrophiles. The calculated π-electron density shows that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.com This inherent reactivity is exploited in various bromination methodologies.

Direct electrophilic bromination is the most straightforward method for introducing bromine onto the thiazole ring. Due to the ring's electronic properties, electrophiles preferentially attack the C5 position. pharmaguideline.com This preference holds true provided the C5 position is unsubstituted. The presence of an electron-donating group at the C2 position, such as the pyrrolidine moiety, further facilitates electrophilic attack at C5, even under mild conditions. pharmaguideline.com

A common approach involves treating the 2-(pyrrolidin-3-yl)thiazole (B3029359) precursor with a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent. For example, in the synthesis of related compounds, a 2,5-disubstituted thiazole derivative was obtained by first brominating an α-bromocarbonyl compound with Br₂ in acetic acid, which then cyclized with a thiocarbonyl compound. nih.gov In another instance, direct bromination of a thiazole precursor was achieved using NBS, followed by coupling with thiourea (B124793) to install the thiazole ring. nih.gov

Decarboxylative bromination represents an alternative pathway. This transition-metal-free method can be applied to heteroaromatic acids that are often poor substrates in traditional Hunsdiecker-type reactions. researchgate.net A synthesis strategy for brominating the thiazole core has been developed based on this principle, allowing for the subsequent implementation of various cross-coupling reactions. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in aromatic substitutions. wikipedia.orgbaranlab.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then react with an electrophile, such as a halogen source. wikipedia.org

While not explicitly reported for 2-(pyrrolidin-3-yl)thiazole, this methodology is applicable to heterocycles. imperial.ac.uk In the context of the target compound, the nitrogen atom within the pyrrolidine ring or a suitable N-protecting group could potentially act as a DMG, directing lithiation to the C2 position of a substituted benzene (B151609) ring if it were part of the scaffold. However, for direct functionalization of the thiazole ring itself, the situation is different. The most acidic proton on the thiazole ring is at C2. pharmaguideline.com To achieve C5 halogenation via metalation, one would typically start with a pre-functionalized thiazole.

A relevant strategy is the halogen-metal exchange. For instance, starting with 2,4-dibromothiazole (B130268), a regioselective bromine-magnesium exchange can be performed at the 2-position, leaving the bromine at the 4-position for subsequent reactions. lookchem.com A more direct route to 5-bromo derivatives involves the deprotonation of 2,4-dihalothiazoles at the C5 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. researchgate.net However, for a substrate like 2-(pyrrolidin-3-yl)thiazole, direct C5 deprotonation would compete with deprotonation at other sites, making regiocontrol challenging. Therefore, electrophilic bromination remains the more common and predictable method for achieving 5-bromination on a 2-substituted thiazole. pharmaguideline.com

Isolation and Purification Techniques for Thiazole-Pyrrolidine Compounds

The isolation and purification of heterocyclic compounds like 5-bromo-2-(pyrrolidin-3-yl)thiazole are critical for ensuring the quality and purity of the final product. numberanalytics.com Common challenges in purifying heterocycles include their polarity, potential instability, and tendency to form aggregates. numberanalytics.com A combination of techniques is often employed to overcome these issues. numberanalytics.com

Chromatography is a versatile and widely used purification technique. numberanalytics.comnumberanalytics.com

Column Chromatography: This is a standard method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). numberanalytics.comacs.org It is frequently used to purify reaction intermediates and final products in multi-step syntheses. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative-scale purification. numberanalytics.comresearchgate.net Reverse-phase columns are common, and the technique can separate complex mixtures and regioisomers. numberanalytics.comacs.org In one study, a mixture of regioisomeric thiazole compounds was successfully separated by preparative HPLC. acs.org

Crystallization is a powerful technique for obtaining highly pure compounds. numberanalytics.commasterorganicchemistry.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals. masterorganicchemistry.com For heterocyclic compounds, finding an ideal solvent that dissolves the compound at high temperatures but not at low temperatures is key. masterorganicchemistry.comgoogle.com

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. nih.govmdpi.com

Table 2: Common Purification Techniques for Heterocyclic Compounds

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase. | Routine purification of intermediates and final products. acs.org | Scalable, versatile, widely applicable. numberanalytics.com |

| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. | Final purification, separation of isomers, analytical quality control. numberanalytics.comresearchgate.net | High purity, automated, good for complex mixtures. nih.gov |

| Crystallization | Differential solubility at varying temperatures. | Final purification step to obtain high-purity solid material. numberanalytics.com | Can yield exceptionally pure compounds, cost-effective at scale. masterorganicchemistry.com |

| Acid-Base Extraction | Partitioning between aqueous and organic phases based on pH-dependent solubility. | Separating acidic or basic compounds from neutral impurities. masterorganicchemistry.com | Simple, effective for ionizable compounds. masterorganicchemistry.com |

Synthetic Strategies for Analogues and Scaffold Variations

The development of analogues of 5-bromo-2-(pyrrolidin-3-yl)thiazole is essential for structure-activity relationship (SAR) studies. Modifications can be introduced on either the pyrrolidine or the thiazole ring.

The thiazole core offers multiple positions for substitution, allowing for the creation of a diverse library of analogues.

4-Position Substitution: The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a primary method for constructing the thiazole ring. chemicalbook.com By using appropriately substituted α-haloketones, various groups can be introduced at the C4 position of the thiazole ring. For example, a series of (Z)-3-substituted-2-(2-substituted-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles were synthesized by reacting substituted hydrazone-carbothioamides with chloroacetone, which introduces a methyl group at the 4-position. nih.gov

2-Position Substitution: The substituent at the C2 position is typically derived from the thioamide component in the Hantzsch synthesis. nih.gov To create analogues with different groups at C2, one can vary the thioamide starting material. Alternatively, post-cyclization modification is possible. For instance, 2-(trimethylsilyl)thiazole (B1297445) serves as a stable substitute for 2-lithiothiazole, reacting with various carbon electrophiles to introduce substituents at the C2 position under mild conditions. thsci.com

2,4-Disubstituted Analogues: Many biologically active thiazoles are 2,4-disubstituted. lookchem.com Synthetic access often relies on ring-closing methods or the sequential functionalization of a preformed thiazole. lookchem.com Cross-coupling reactions on 2,4-dibromothiazole can be performed regioselectively, with reactions like Negishi and Stille cross-couplings occurring preferentially at the more electron-deficient 2-position. lookchem.com This allows for the synthesis of 2-substituted-4-bromothiazoles, which are versatile intermediates for introducing a second, different substituent at the 4-position. lookchem.com

5-Position Substitution (other than bromine): While this article focuses on the 5-bromo derivative, analogues can be synthesized with other groups at this position. Regioselective synthesis of 2,5-disubstituted thiazoles has been achieved via the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with tosylmethyl isocyanide (TosMIC). nih.gov

Functionalization of the Pyrrolidine Ring (e.g., at 1-, 2-, and 3-Positions)

The pyrrolidine ring of 5-bromo-2-(pyrrolidin-3-yl)thiazole presents multiple sites for chemical modification. The secondary amine at the 1-position is a nucleophilic center amenable to a variety of classic transformations. The methylene (B1212753) groups at the 2- and 3-positions, while generally less reactive, can be functionalized through modern C-H activation strategies.

Functionalization at the 1-Position (N-Functionalization):

The nitrogen atom of the pyrrolidine ring is the most reactive site for functionalization. Standard N-alkylation and N-acylation reactions can be readily employed to introduce a wide array of substituents.

N-Alkylation: The introduction of alkyl groups at the 1-position can be achieved by reacting 5-bromo-2-(pyrrolidin-3-yl)thiazole with various alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a suitable base. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) provides another versatile route to N-alkylated derivatives.

N-Acylation: Acyl groups can be introduced by treating the parent compound with acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct. Amide bond formation can also be accomplished using carboxylic acids activated with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

N-Arylation: The introduction of an aryl group at the 1-position can be accomplished through Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This involves reacting 5-bromo-2-(pyrrolidin-3-yl)thiazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base.

Michael Addition: The secondary amine can also participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | 1-Alkyl-5-bromo-2-(pyrrolidin-3-yl)thiazole |

| N-Acylation | Acyl chloride, Et₃N, CH₂Cl₂ | 1-Acyl-5-bromo-2-(pyrrolidin-3-yl)thiazole |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | 1-Aryl-5-bromo-2-(pyrrolidin-3-yl)thiazole |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 1-Alkyl-5-bromo-2-(pyrrolidin-3-yl)thiazole |

| Michael Addition | α,β-Unsaturated carbonyl, base | β-Amino carbonyl derivative |

Functionalization at the 2- and 3-Positions (C-H Functionalization):

Direct functionalization of the C-H bonds at the 2- and 3-positions of the pyrrolidine ring is more challenging but can be achieved using advanced synthetic methods, particularly transition metal-catalyzed C-H activation. These reactions often require a directing group to achieve regioselectivity. In the context of 5-bromo-2-(pyrrolidin-3-yl)thiazole, the nitrogen atom of the pyrrolidine or a pre-installed functional group could potentially serve this role.

Palladium-Catalyzed C-H Arylation: Research has demonstrated the feasibility of palladium-catalyzed C(sp³)–H arylation of pyrrolidines. acs.orgacs.orgresearchgate.net For instance, a directing group installed at the 1-position (e.g., a picolinamide) can direct the arylation to the 2-position. Similarly, a directing group at the 3-position could potentially direct functionalization to the 2- or 4-positions. While not directly demonstrated on 5-bromo-2-(pyrrolidin-3-yl)thiazole, these methodologies suggest a plausible route for introducing aryl groups at the 2- and potentially the 4- and 5-positions of the pyrrolidine ring. The reaction typically involves an aryl halide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a base.

Functionalization via Radical Intermediates: Another approach involves the generation of a radical at the 2- or 3-position of the pyrrolidine ring, which can then be trapped by a suitable radical acceptor. This can be initiated by various methods, including photoredox catalysis or the use of radical initiators.

It is important to note that the functionalization at the 2- and 3-positions would likely require prior protection of the pyrrolidine nitrogen to prevent competing N-functionalization and to potentially install a directing group. The choice of protecting group would be crucial and would need to be orthogonal to the conditions of the C-H functionalization and subsequent deprotection steps.

| Position | Methodology | Key Features | Potential Product |

| 2-Position | Directed C-H Arylation | Requires a directing group on the nitrogen. | 5-Bromo-2-(2-arylpyrrolidin-3-yl)thiazole |

| 3-Position | Directed C-H Arylation | A directing group at the 3-position could direct arylation to adjacent positions. acs.org | 5-Bromo-2-(3-arylpyrrolidin-3-yl)thiazole |

The synthetic strategies outlined above provide a conceptual framework for the derivatization of the pyrrolidine ring in 5-bromo-2-(pyrrolidin-3-yl)thiazole. Experimental validation would be necessary to determine the optimal conditions and feasibility of these transformations for this specific scaffold.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Pyrrolidin 3 Yl Thiazole Analogs

Influence of Substituents on the Thiazole (B1198619) Ring

The thiazole ring serves as a cornerstone of the molecular architecture, and its substitution pattern is a key determinant of biological efficacy. Modifications at the 2-, 4-, and 5-positions have been shown to significantly impact activity, highlighting the importance of a systematic investigation of this heterocyclic core.

Impact of Halogenation at the 5-Position on Biological Activity

The presence of a bromine atom at the 5-position of the thiazole ring is a defining characteristic of the parent compound. Halogenation at this position is a common strategy in drug design to modulate the electronic and lipophilic properties of a molecule, which in turn can affect its binding affinity to biological targets. The nature of the halogen at this position can have a profound impact on activity.

Studies on related 2-aminothiazole (B372263) series have shown that the introduction of a bromo group at the C5-position can enhance cytotoxic activity against cancer cell lines. nih.gov This suggests that the electronic and steric properties of the bromine atom are favorable for interaction with the biological target. The substitution of bromine with other halogens, such as chlorine or fluorine, can lead to variations in activity, likely due to differences in electronegativity, size, and the ability to form halogen bonds.

Table 1: Influence of Halogen at the 5-Position on Biological Activity

| Compound ID | Halogen (X) | Biological Activity (IC₅₀, µM) |

| 1a | Br | 5.2 |

| 1b | Cl | 8.9 |

| 1c | F | 15.4 |

| 1d | I | 3.1 |

Note: The data in this table is illustrative and based on general principles of halogen substitution in related heterocyclic systems.

Effects of Substituents at the 2-Position of the Thiazole Ring

The 2-position of the thiazole ring, occupied by the pyrrolidine (B122466) moiety in the parent compound, is a critical site for interaction with biological targets. The nature of the substituent at this position can dramatically alter the compound's activity profile. In a study of thiazole derivatives, it was found that nonpolar, hydrophobic moieties at the 2-position were beneficial for antibacterial activity. nih.gov

When the pyrrolidine ring is replaced with other functionalities, such as substituted phenyl or heteroaryl groups, a wide range of activities can be observed. This highlights the importance of the size, shape, and electronic nature of the substituent at this position. For instance, the introduction of a phenyl ring can provide additional binding interactions through π-π stacking or hydrophobic interactions.

Modulations at the 4-Position of the Thiazole Ring

In a study of thiazole-based pyrrolidine derivatives, a compound bearing a 4-fluoro-phenyl substituent at the 4-position of the thiazole ring demonstrated notable antibacterial activity against Gram-positive bacteria. biointerfaceresearch.comresearchgate.net This finding underscores the potential for enhancing activity through judicious substitution at this site. The introduction of small alkyl groups, electron-donating or electron-withdrawing groups could further modulate the compound's properties.

Table 2: Effect of Substituents at the 4-Position on Antibacterial Activity

| Compound ID | R¹ at 4-Position | MIC (µg/mL) vs. S. aureus |

| 2a | H | >100 |

| 2b | CH₃ | 50 |

| 2c | 4-F-Ph | 30.53 researchgate.net |

| 2d | 4-Cl-Ph | 45.2 |

Note: The data for compounds 2a, 2b, and 2d are illustrative. Data for 2c is from a study on a related series of thiazole-based pyrrolidine derivatives. researchgate.net

Role of the Pyrrolidine Moiety and its Stereochemistry

The pyrrolidine ring is not merely a passive substituent but plays an active role in defining the pharmacological properties of the molecule. Its three-dimensional structure and the potential for substitution on the ring itself are crucial aspects of the SAR.

Impact of Pyrrolidine Ring Substituents on Activity Profiles

The pyrrolidine ring itself can be a platform for further structural modifications. The introduction of substituents on the pyrrolidine ring can modulate its basicity, lipophilicity, and steric profile. The nitrogen atom of the pyrrolidine is a common site for substitution. N-alkylation or N-acylation can significantly alter the compound's properties and its ability to interact with biological targets.

Furthermore, substitution at other positions on the pyrrolidine ring, such as the 3- or 4-positions, can introduce new functional groups and chiral centers, further diversifying the chemical space and allowing for a more refined tuning of the biological activity.

Conformational Effects of the Pyrrolidine Ring on Ligand-Target Interactions

The pyrrolidine ring, a versatile and frequently utilized scaffold in medicinal chemistry, plays a crucial role in determining the biological activity of 5-Bromo-2-(pyrrolidin-3-yl)thiazole and its analogs. nih.govnih.gov The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, which directly influences how a ligand fits into the binding site of a target protein. nih.gov The stereochemistry and substitution on the pyrrolidine ring are key factors that govern these conformational preferences and, consequently, the molecule's pharmacological efficacy. nih.govacs.org

In the context of 5-Bromo-2-(pyrrolidin-3-yl)thiazole, the orientation of the pyrrolidin-3-yl group relative to the thiazole ring is critical. The ring's conformation can position key pharmacophoric features, such as the nitrogen atom (a potential hydrogen bond acceptor or donor), for optimal interaction with the target. The unrestricted conformation of the pyrrolidine ring can be controlled and "locked" by strategic placement of substituents, a technique used to enhance potency and selectivity. nih.gov This control over the ring's puckering through inductive and stereoelectronic factors is a fundamental strategy in drug design involving this scaffold. nih.gov

Contribution of Linker and Bridging Units in Hybrid Structures

SAR studies on related thiazole derivatives highlight the importance of the linker. For example, in a series of N-(thiazol-2-yl)-benzamide analogs, modifications to the thiazole ring and its substituents drastically altered activity. nih.gov The introduction of bulky groups at the 4- and/or 5-positions of the thiazole ring often leads to a significant decrease or complete elimination of activity, underscoring the sensitivity of the target to the linker's structure. nih.gov

Furthermore, the replacement of the thiazole linker with other heterocyclic systems, such as a 1,3,4-thiadiazole, has been shown to result in a complete loss of activity in certain classes of inhibitors. nih.gov This indicates that the specific geometry and electronic nature of the thiazole ring are essential for proper interaction with the biological target. The bromine atom at the 5-position of the thiazole in 5-Bromo-2-(pyrrolidin-3-yl)thiazole is a key feature. SAR studies on similar structures have shown that this position is sensitive to substitution. For instance, replacing a bromo group with a nitro group or dimethyl groups can significantly alter antagonist potency. nih.gov

The following table summarizes the effects of linker and substituent modifications in related thiazole-based compounds, illustrating the principles that apply to the 5-Bromo-2-(pyrrolidin-3-yl)thiazole scaffold.

| Compound Series | Modification | Observed Effect on Activity | Reference |

| N-(thiazol-2-yl)-benzamide Analogs | Introduction of bulky aromatic groups at thiazole 4- and 5-positions | Elimination of ZAC antagonist activity | nih.gov |

| Nec-7 Analogs | Replacement of thiazole with 1,3,4-thiadiazole | Complete loss of inhibitory activity | nih.gov |

| N-(thiazol-2-yl)-benzamide Analogs | Substitution at the 5-position of the thiazole ring (e.g., nitro vs. dimethyl) | Significant change in antagonist potency | nih.gov |

| Pyrazole-Thiazole Hybrids | Introduction of a methyl group at the 4-position of thiazole | Slight increase in inhibitory action | nih.gov |

| Pyrazole-Thiazole Hybrids | Introduction of a methyl group at the 5-position of thiazole | Negative effect on inhibitory action | nih.gov |

Pharmacophore Modeling and SAR Derivation

Pharmacophore modeling is a crucial tool for understanding the essential structural features required for a molecule's biological activity and for deriving predictive SAR models. For 5-Bromo-2-(pyrrolidin-3-yl)thiazole, a pharmacophore model would be constructed based on its key chemical features and their spatial relationships.

The primary features of a likely pharmacophore for this scaffold include:

A Hydrogen Bond Donor/Acceptor: The secondary amine within the pyrrolidine ring is a critical feature, capable of acting as both a hydrogen bond donor and acceptor.

A Halogen Bond Donor: The bromine atom at the 5-position of the thiazole ring can participate in halogen bonding, a specific type of non-covalent interaction that has gained recognition for its importance in ligand-protein binding.

Aromatic/Heterocyclic Center: The thiazole ring itself serves as a central hydrophobic and aromatic feature, capable of engaging in π-π stacking or other hydrophobic interactions.

Deriving SAR from this model involves systematically modifying these features. For example, SAR studies on (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one derivatives, which share the pyrrol-3-yl feature, demonstrated that the 2,5-dimethylpyrrol-3-yl moiety was an essential molecular feature for receptor binding. nih.gov Complete loss of activity was observed when this was replaced with other heterocyclic systems, highlighting the specific requirements of the binding pocket. nih.gov

Similarly, the substitution on the thiazole ring is a key aspect of SAR. In studies of N-(thiazol-2-yl)-benzamide analogs, the type and position of substituents on the thiazole ring were critical determinants of activity. nih.gov The data suggest that the binding site has stringent steric and electronic requirements around the thiazole core.

The table below illustrates SAR findings from related compounds that inform the potential pharmacophore of 5-Bromo-2-(pyrrolidin-3-yl)thiazole.

| Core Scaffold | Modification | Resulting Activity | Inferred SAR Principle | Reference |

| Thiazolidin-4-one | Replacement of 2,5-dimethylpyrrol-3-yl spacer with pyrazol-4-yl or unsubstituted pyrrol-3-yl | Complete loss of activity | The substituted pyrrol-3-yl moiety is essential for binding. | nih.gov |

| Thiazolidin-4-one | Introduction of bulky alkyl groups at positions 2 and 3 | Devoid of potency | Steric hindrance at these positions is detrimental to activity. | nih.gov |

| N-(thiazol-2-yl)-benzamide | Introduction of a bulky 5-bromothiophen-2-yl ring | Elimination of activity | The size and nature of the group at this position are critical. | nih.gov |

| N-(thiazol-2-yl)-benzamide | Replacement of 5-bromo with 5-nitro on the thiazole ring | Maintained activity (IC50 ~10 µM) | The 5-position can tolerate specific electronic substitutions. | nih.gov |

These examples underscore that a combination of steric bulk, electronic properties, and hydrogen/halogen bonding capability defines the pharmacophore for this class of compounds. Rational drug design efforts for analogs of 5-Bromo-2-(pyrrolidin-3-yl)thiazole would therefore focus on optimizing these specific interactions.

Mechanistic Investigations of Biological Activities in Vitro Focus

Enzyme Inhibition Mechanisms

While thiazole (B1198619) derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and topoisomerases, no studies have specifically identified the enzymatic targets of 5-Bromo-2-(pyrrolidin-3-yl)thiazole.

Without established biological effects for 5-Bromo-2-(pyrrolidin-3-yl)thiazole, the identification of its specific molecular targets is not possible. Future research would first need to demonstrate a consistent biological activity, such as cytotoxicity against a cancer cell line or inhibition of microbial growth, before proceeding to identify the responsible enzyme or receptor.

Kinetic studies are essential to understand the nature of enzyme inhibition, determining whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Such studies provide crucial information about the inhibitor's potency (e.g., IC50 or Ki values) and its mechanism of binding. As no target enzymes for 5-Bromo-2-(pyrrolidin-3-yl)thiazole have been reported, no kinetic data is available.

Computational modeling and experimental techniques like X-ray crystallography or NMR spectroscopy are used to analyze the binding site of an inhibitor within its target enzyme. This information is vital for understanding the molecular interactions that drive inhibition and for the rational design of more potent and selective analogs. In the absence of an identified target, no binding site analysis for 5-Bromo-2-(pyrrolidin-3-yl)thiazole has been performed.

Cellular Pathway Modulation

The impact of a compound on cellular signaling pathways provides a broader understanding of its biological effects. Thiazole-containing compounds have been shown to modulate pathways involved in cell survival, proliferation, and death.

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. While some thiazole derivatives are known to trigger the intrinsic apoptotic pathway, there are no published studies investigating whether 5-Bromo-2-(pyrrolidin-3-yl)thiazole can induce apoptosis or affect the progression of the cell cycle in any cell line.

To understand the downstream effects of a compound, researchers often analyze changes in gene and protein expression. Techniques such as RT-PCR, microarrays, and western blotting can reveal which cellular processes are affected. Currently, there is no data on how 5-Bromo-2-(pyrrolidin-3-yl)thiazole may alter gene or protein expression in any biological system.

Antimicrobial Mechanism of Action Studies (In Vitro)

The antimicrobial properties of thiazole-containing compounds are believed to stem from their interaction with various essential bacterial processes. The thiazole ring is a key pharmacophore found in numerous compounds with demonstrated biological activity. The low-lying C–S σ* orbitals of the sulfur atom in the thiazole ring may play a role in drug-target interactions nih.gov.

Bacterial DNA Gyrase Inhibition (In Vitro)

DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial survival as it is responsible for maintaining the supercoiling and topology of DNA, which is essential for DNA replication and cell division als-journal.comals-journal.com. Its absence in human cells makes it an attractive target for antimicrobial agents als-journal.com. Several studies have demonstrated that thiazole derivatives can act as potent inhibitors of bacterial DNA gyrase.

A series of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated as novel E. coli DNA gyrase inhibitors. These compounds, which share the bromo- and pyrrole-moieties with the subject compound, have shown inhibitory activity in the submicromolar to low micromolar range researchgate.net. For instance, certain 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives demonstrated IC50 values between 0.891 and 10.4 μM against E. coli DNA gyrase researchgate.net. The hydrophobic interactions of the bromine atoms with the ATP-binding site pocket are thought to be pivotal for this activity nih.gov.

In another study, morpholine-based thiazole derivatives were identified as DNA gyrase inhibitors. Several of these compounds displayed potent inhibitory activity against the DNA gyrase of various bacteria, with IC50 values comparable to or better than the standard drug, ciprofloxacin als-journal.comals-journal.com. For example, compounds designated as 5h, 5g, 5f, and 5e showed IC50 values of 3.52, 3.76, 3.88, and 4.08 µg/ml, respectively, against DNA gyrase, which were superior to ciprofloxacin's IC50 of 4.32 µg/ml als-journal.com.

Furthermore, novel quinoline-thiazole derivatives have also been investigated for their DNA-gyrase inhibitory activity. Specific compounds from this class demonstrated effective inhibition of the enzyme in electrophoretic methods acs.org. Benzothiazole-based inhibitors have also shown potent inhibition of E. coli DNA gyrase in the low nanomolar range nih.gov.

| Compound Class | Specific Derivative Example | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazole-2,6-diamine | Not specified | E. coli DNA gyrase | 0.891 - 10.4 | researchgate.net |

| Morpholine-based thiazole | 5h | DNA gyrase | 3.52 µg/ml | als-journal.com |

| 5g | 3.76 µg/ml | |||

| 5f | 3.88 µg/ml | |||

| Ciprofloxacin (Reference) | 4.32 µg/ml |

Cell Wall Synthesis Interference (In Vitro)

The bacterial cell wall, particularly the peptidoglycan layer, is a critical structure for maintaining cell integrity and is a well-established target for antibiotics. The MurB enzyme, an NADPH-dependent UDP-N-acetylenolpyruvylglucosamine reductase, plays a key role in the biosynthesis of peptidoglycan nih.gov.

In silico molecular docking studies have suggested that 2-aminothiazole (B372263) derivatives may exert their antibacterial effect through the inhibition of the MurB enzyme tandfonline.comnih.gov. The docking poses of the most active compounds in these studies indicated binding to the MurB active site in a manner similar to its natural substrate, suggesting a competitive inhibition mechanism nih.gov. While these computational studies provide a strong hypothesis, direct in vitro enzymatic assays confirming the inhibition of MurB by these specific thiazole derivatives are needed for definitive validation.

Membrane Integrity Disruption in Microorganisms (In Vitro)

The disruption of bacterial membrane integrity is a known mechanism of action for some antimicrobial agents, leading to leakage of cellular contents and cell death. However, based on the reviewed literature, there is no direct in vitro evidence to suggest that 5-Bromo-2-(pyrrolidin-3-yl)thiazole or its close analogs primarily act by disrupting microbial membrane integrity. While some thiazole-containing compounds have been observed to enter the cytoplasm, this appears to be a step preceding interaction with intracellular targets like DNA, rather than a direct lytic effect on the membrane itself nih.gov. Further research is required to investigate the potential effects of this specific compound class on bacterial membrane potential and permeability.

Receptor Binding and Ligand-Receptor Interaction Studies

Detailed receptor binding and ligand-receptor interaction studies specifically for the antimicrobial activity of 5-Bromo-2-(pyrrolidin-3-yl)thiazole are not extensively documented in the available scientific literature. While molecular docking studies for related thiazole derivatives have focused on active site interactions with enzymes like DNA gyrase and MurB, specific cell surface receptor binding studies that would elucidate mechanisms of cellular uptake or direct membrane-receptor mediated antimicrobial action are not described in the reviewed sources. The primary mechanistic focus for antimicrobial thiazoles appears to be on the inhibition of intracellular enzymatic targets.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This analysis is fundamental in structure-based drug design for understanding the basis of molecular recognition.

Molecular docking simulations have been employed to predict how 5-Bromo-2-(pyrrolidin-3-yl)thiazole or its derivatives fit into the active sites of various protein targets. These studies calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. A lower numerical value for the binding energy typically indicates a more favorable and stable interaction. The predicted binding mode reveals the specific conformation of the ligand within the binding pocket, highlighting the spatial arrangement necessary for interaction.

A critical outcome of docking analysis is the identification of specific amino acid residues within the protein's active site that are crucial for recognizing and binding the ligand. For thiazole (B1198619) derivatives, including structures related to 5-Bromo-2-(pyrrolidin-3-yl)thiazole, these interactions often involve a combination of forces. Hydrogen bonds can form between the nitrogen and sulfur atoms of the thiazole ring or the nitrogen of the pyrrolidine (B122466) ring and polar amino acid residues. The bromo-substituent can participate in halogen bonding, a specific type of non-covalent interaction, with electron-donating residues. Furthermore, the aromatic thiazole ring and the aliphatic pyrrolidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues, collectively stabilizing the ligand-protein complex.

Table 1: Key Interaction Types in Ligand Recognition

| Interaction Type | Potential Interacting Groups on Ligand | Corresponding Protein Residues (Examples) |

| Hydrogen Bonding | Thiazole Nitrogen, Pyrrolidine Nitrogen | Serine, Threonine, Aspartate, Glutamate |

| Halogen Bonding | Bromo Substituent | Carbonyl oxygens, Aromatic rings |

| Hydrophobic | Thiazole Ring, Pyrrolidine Ring | Leucine, Isoleucine, Valine, Phenylalanine |

| van der Waals | Entire Ligand Surface | Multiple residues in the binding pocket |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. It provides a robust framework for understanding chemical reactivity and molecular stability.

DFT calculations are used to determine the distribution and energy of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP identifies electron-rich (negative potential) regions, which are prone to electrophilic attack, and electron-deficient (positive potential) regions, which are susceptible to nucleophilic attack.

Table 2: Parameters Derived from DFT Calculations

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Theoretical calculations using DFT can predict various spectroscopic properties of 5-Bromo-2-(pyrrolidin-3-yl)thiazole. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum, which helps in the identification of functional groups. Similarly, DFT can predict nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental NMR spectra. Electronic properties, such as the energies of electronic transitions, can also be calculated to predict the molecule's ultraviolet-visible (UV-Vis) absorption characteristics. These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis for structural elucidation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To build a QSAR model, molecular descriptors (numerical values that encode chemical information) are calculated for a set of molecules with known activities. These descriptors, which can represent physicochemical properties like hydrophobicity, electronic effects, and steric bulk, are then correlated with the biological activity using statistical methods.

For a compound like 5-Bromo-2-(pyrrolidin-3-yl)thiazole, a QSAR study would typically involve a series of structurally related thiazole derivatives. The resulting model could then be used to predict the biological activity of new, untested compounds in the series, thereby guiding the synthesis of more potent analogues and optimizing the drug discovery process.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern medicinal chemistry. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For classes of compounds including thiazole and pyrrolidine derivatives, 2D and 3D-QSAR models are frequently developed to predict activity against various biological targets. scispace.comresearchgate.net For instance, a QSAR study on a series of thiazole derivatives identified key descriptors that correlate with inhibitory activity against specific enzymes. imist.ma The process involves calculating a range of molecular descriptors for a set of known active and inactive compounds and then using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) to build a predictive model. imist.ma

The robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques. imist.ma A statistically significant QSAR model can then be used to predict the biological activity of novel, unsynthesized analogs of 5-Bromo-2-(pyrrolidin-3-yl)thiazole, allowing for the prioritization of candidates with the highest predicted potency for synthesis and experimental testing. scispace.com

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is intrinsically linked to its physicochemical properties. Computational studies are crucial for identifying which of these properties, or "descriptors," have the most significant impact on the efficacy of compounds like 5-Bromo-2-(pyrrolidin-3-yl)thiazole. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In studies of related heterocyclic compounds, descriptors such as lipophilicity (logP), molar refractivity (MR), and electronic parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) have been shown to be critical for activity. imist.ma For example, lipophilicity often influences a compound's ability to cross cell membranes, while electronic properties can govern its ability to interact with a target receptor. h1.co

The analysis of these descriptors helps to build a comprehensive understanding of the structure-activity relationship. For instance, a model might reveal that increasing the polar surface area (PSA) while maintaining a specific logP range enhances the activity of a series of compounds, providing clear guidance for future molecular design. h1.co

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, binding to hydrophobic pockets in target proteins. |

| Electronic | HOMO/LUMO Energy | Reactivity, ability to participate in charge-transfer interactions. |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume, polarizability, and fit within a receptor's binding site. |

| Topological | Polar Surface Area (TPSA) | Hydrogen bonding potential, membrane permeability, and overall bioavailability. h1.co |

| Electronic | Dipole Moment | Strength and orientation of interactions with polar residues in a binding site. |

Conformational Analysis and Dynamic Simulations

While 2D structures are useful, a molecule's three-dimensional shape and flexibility are paramount to its biological function. Conformational analysis aims to identify the stable low-energy conformations that a molecule like 5-Bromo-2-(pyrrolidin-3-yl)thiazole is likely to adopt. This is critical as only specific conformations may be able to bind effectively to a biological target.

Molecular dynamics (MD) simulations provide a more advanced understanding by modeling the movement of atoms in a molecule over time. scispace.com These simulations can reveal how the compound interacts with its surrounding environment, such as water or a protein's active site, and how its conformation changes in response. By simulating the ligand-protein complex, MD can assess the stability of the binding interaction and identify key amino acid residues responsible for anchoring the compound. scispace.comnih.gov This information is invaluable for understanding the mechanism of action and for designing modifications to enhance binding affinity.

De Novo Design and Virtual Screening for Novel Analogs

Computational chemistry also enables the discovery of entirely new molecules. Virtual screening is a powerful technique used to search large digital libraries of compounds to identify those that are likely to bind to a specific biological target. jddtonline.infouran.ua This process often involves docking, where potential ligands are computationally fitted into the 3D structure of a target protein to estimate their binding affinity. researchgate.net

The 5-Bromo-2-(pyrrolidin-3-yl)thiazole scaffold can serve as a starting point for such a search. A virtual screening campaign might search for commercially available or virtually enumerated compounds that share key structural features with the parent molecule but possess different substituents. This allows for the rapid exploration of a vast chemical space to find novel analogs with potentially improved properties. amanote.com

De novo design goes a step further by building novel molecules from scratch, piece by piece, within the constraints of the target's binding site. Algorithms can generate structures optimized for shape and chemical complementarity to the target, potentially leading to the discovery of highly novel and potent chemical scaffolds that may not have been conceived through traditional medicinal chemistry approaches.

Advanced Characterization and Analytical Methodologies for Structural Elucidation

Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of novel chemical entities. Each technique provides a unique piece of the structural puzzle, and together they allow for a complete elucidation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structural framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR reveals detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For 5-Bromo-2-(pyrrolidin-3-yl)thiazole, ¹H NMR spectroscopy would be expected to show a set of signals confirming the presence of both the pyrrolidine (B122466) and thiazole (B1198619) rings. The lone proton on the thiazole ring (at position 4) would likely appear as a distinct singlet in the aromatic region of the spectrum. The protons of the pyrrolidine ring would present more complex splitting patterns due to spin-spin coupling between adjacent, non-equivalent protons. These would typically appear as multiplets in the upfield region of the spectrum. The N-H proton of the pyrrolidine would likely be a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would be expected to show distinct peaks for the two carbons of the thiazole ring, with the carbon atom bonded to the bromine (C5) being significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The carbon atom at position 2, attached to the pyrrolidine ring, would also have a characteristic chemical shift. The three distinct carbon environments of the pyrrolidine ring would be expected to appear in the aliphatic region of the spectrum.

A summary of anticipated NMR data is presented in the table below.

| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |

| Chemical Shift (ppm) | Signal |

| Aromatic Region (Singlet, 1H) | Thiazole C4-H |

| Aliphatic Region (Multiplets, 7H) | Pyrrolidine CH, CH₂ |

| Broad Singlet (1H) | Pyrrolidine N-H |

Note: The exact chemical shifts and coupling constants would require experimental determination.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency.

In the IR spectrum of 5-Bromo-2-(pyrrolidin-3-yl)thiazole, several key absorption bands would be anticipated. A moderate to sharp peak in the region of 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring. The C-H stretching vibrations of the aliphatic pyrrolidine and aromatic thiazole rings would appear around 2850-3100 cm⁻¹. The C=N stretching vibration within the thiazole ring is expected to produce a characteristic absorption in the range of 1600-1650 cm⁻¹. Furthermore, C-S stretching vibrations, also associated with the thiazole ring, may be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

The presence of these characteristic peaks would provide strong evidence for the key functional moieties of the target compound.

| Anticipated IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | | 3300-3400 | N-H Stretch | Secondary Amine (Pyrrolidine) | | 2850-3100 | C-H Stretch | Aliphatic/Aromatic | | 1600-1650 | C=N Stretch | Thiazole Ring | | < 800 | C-S Stretch | Thiazole Ring |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns.

For 5-Bromo-2-(pyrrolidin-3-yl)thiazole, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The calculated monoisotopic mass of the molecule (C₇H₉BrN₂S) is approximately 231.9670 g/mol . An experimentally determined mass that matches this value to within a few parts per million would provide unambiguous confirmation of the molecular formula. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways might include the loss of the bromine atom or cleavage of the pyrrolidine ring, leading to characteristic daughter ions.

| Mass Spectrometry Data |

| Calculated Monoisotopic Mass |

| Key Isotopic Feature |

| Potential Fragmentation |

X-ray Crystallography for Three-Dimensional Structure Determination

In the solid state, molecules of 5-Bromo-2-(pyrrolidin-3-yl)thiazole would arrange themselves in a regular, repeating lattice. The nature of this crystal packing would be dictated by intermolecular forces. A key interaction would likely be hydrogen bonding involving the N-H group of the pyrrolidine ring, which can act as a hydrogen bond donor, and the nitrogen atom of the thiazole ring, which can act as a hydrogen bond acceptor. These hydrogen bonds could link molecules into chains or more complex networks.

The thiazole ring is an aromatic heterocycle and is therefore expected to be essentially planar. The bond lengths and angles within this ring would be consistent with its aromatic character.

The five-membered pyrrolidine ring, being a saturated aliphatic ring, is not planar. It typically adopts a puckered conformation to minimize steric strain and torsional strain. The two most common conformations for pyrrolidine are the "envelope" (or Cₛ) and "twist" (or C₂) conformations. In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by the pyrrolidine ring in 5-Bromo-2-(pyrrolidin-3-yl)thiazole, and the orientation of the substituent at the 3-position (the thiazole group), would be influenced by the steric demands of the substituent and the intermolecular interactions within the crystal lattice.

Future Perspectives in Thiazole Pyrrolidine Research

Development of Novel Synthetic Strategies for Enhanced Accessibility

Future synthetic strategies are expected to focus on:

Catalytic C-H Activation: Direct functionalization of C-H bonds on both the thiazole (B1198619) and pyrrolidine (B122466) rings would represent a significant advancement. This approach minimizes the need for pre-functionalized starting materials, reduces the number of synthetic steps, and improves atom economy.

Asymmetric Synthesis: To control the stereochemistry of the pyrrolidine ring, particularly at the C3 position where it links to the thiazole, the development of novel asymmetric catalytic methods is crucial. This will allow for the selective synthesis of specific stereoisomers, which often exhibit distinct biological activities and pharmacokinetic properties.

Flow Chemistry: The use of continuous flow reactors can offer improved reaction control, enhanced safety for handling hazardous reagents, and easier scalability compared to traditional batch processing. This technology could be instrumental in the large-scale production of lead compounds for further development.

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the thiazole-pyrrolidine core would dramatically increase synthetic efficiency. mdpi.com This strategy accelerates the discovery process by allowing for the rapid creation of a wide array of analogs from readily available building blocks.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Scaffolds

| Methodology | Traditional Approach | Future Perspective | Key Advantages of Future Approach |

| Core Assembly | Multi-step linear synthesis | One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, rapid library generation mdpi.com |

| Functionalization | Use of pre-functionalized precursors | Direct C-H Activation/Functionalization | Improved atom economy, fewer synthetic steps |

| Stereocontrol | Chiral pool synthesis or resolution | Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers |

| Scale-up | Batch processing | Continuous Flow Chemistry | Enhanced safety, better process control, easier scalability |

Exploration of Undiscovered Biological Targets for Thiazole-Pyrrolidine Scaffolds

The thiazole-pyrrolidine scaffold has already been associated with a diverse range of biological activities. frontiersin.org Derivatives have been investigated as antibacterial, antifungal, antiviral, and anticancer agents. biointerfaceresearch.commdpi.comnih.gov However, the full therapeutic potential of this structural class remains largely untapped. Future research will focus on systematically screening compounds like 5-Bromo-2-(pyrrolidin-3-yl)thiazole against a broader and more diverse panel of biological targets.

Key areas for exploration include:

Kinome Screening: Many thiazole-containing compounds are known to be kinase inhibitors. nih.govfrontiersin.org The dual inhibition of kinases like EGFR and VEGFR-2 has been identified as a viable cancer treatment strategy. frontiersin.org Comprehensive screening against the human kinome could uncover novel and potent inhibitors for oncology, immunology, and inflammatory diseases.

Neuro-Receptors and Enzymes: The pyrrolidine ring is a common feature in molecules targeting the central nervous system (CNS). frontiersin.org Given the known activity of some derivatives as cholinesterase inhibitors, future work could explore targets relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and enzymes like monoamine oxidase (MAO). frontiersin.org

Epigenetic Targets: The field of epigenetics offers a wealth of novel targets (e.g., histone deacetylases, methyltransferases). Screening thiazole-pyrrolidine libraries against these targets could yield first-in-class modulators for treating cancers and other genetic diseases.

Parasitic Diseases: While antibacterial and antifungal properties have been explored, there is significant potential for activity against protozoan parasites responsible for diseases like malaria, leishmaniasis, and trypanosomiasis.

Table 2: Known and Potential Future Biological Targets for the Thiazole-Pyrrolidine Scaffold

| Target Class | Known Targets | Potential Future Targets | Therapeutic Area |

| Enzymes | HIV-1 Reverse Transcriptase mdpi.com, DNA Gyrase nih.gov, EGFR/VEGFR-2 Tyrosine Kinases frontiersin.org, Cyclin-Dependent Kinases (CDKs) nih.gov, Cholinesterases frontiersin.org | Other Kinases (e.g., JAK, FGFR), Epigenetic Enzymes (e.g., HDACs, DNMTs), Proteases | Oncology, Virology, Neurology, Infectious Disease |

| Receptors | GPR119 researchgate.net, Peroxisome proliferator-activated receptor γ (PPARγ) nih.gov | CNS Receptors (e.g., Dopamine, Serotonin), Orphan GPCRs | Metabolic Disease, Neurology |

| Pathogens | S. aureus, B. cereus biointerfaceresearch.comfrontiersin.org, E. coli biointerfaceresearch.com | Mycobacterium tuberculosis, Protozoan Parasites (Plasmodium, Leishmania), Drug-Resistant Fungi | Infectious Disease, Parasitology |

Integration of Advanced Computational Methods for Rational Design

The future development of the thiazole-pyrrolidine class will be heavily influenced by the integration of advanced computational tools to enable rational drug design. nih.govwiley.com These in silico methods accelerate the discovery pipeline by predicting how compounds will interact with biological targets, allowing researchers to prioritize the synthesis of molecules with the highest probability of success.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., 5-Bromo-2-(pyrrolidin-3-yl)thiazole) within the active site of a target protein. nih.gov It helps to rationalize structure-activity relationships (SAR) and guide the design of new analogs with improved binding affinity. mdpi.comnih.gov

Virtual Screening (VS): VS involves docking large libraries of virtual compounds against a protein target to identify potential hits. nih.gov This is a cost-effective way to screen millions of structures and select a smaller, more promising set for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are mathematical equations that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can predict the activity of unsynthesized analogs, guiding lead optimization efforts.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, providing insights into the stability of the interaction and the role of conformational changes in the binding process. nih.gov

Table 3: Application of Computational Methods in Thiazole-Pyrrolidine Drug Design

| Computational Method | Objective | Application Example | Reference |

| Molecular Docking | Predict binding mode and energy | Rationalizing the activity of pyrazole (B372694) derivatives as CDK2 inhibitors. | nih.gov |

| Virtual Screening | Identify novel hits from large libraries | Searching for compounds with specific structural properties that can interact with a therapeutic target. | nih.gov |

| QSAR | Predict activity of new analogs | Elucidating structural features governing CDK2 inhibition by pyrazolopyridines. | nih.gov |

| Molecular Dynamics | Assess binding stability and dynamics | Evaluating the behavior of thiazolidine-4-one derivatives in the PPARγ binding site. | nih.gov |

Investigation of Selectivity and Polypharmacology within the Thiazole-Pyrrolidine Class

A critical aspect of future research will be the detailed investigation of compound selectivity. Selectivity refers to a drug's ability to interact with its intended target while avoiding off-target interactions that can lead to undesirable side effects. Conversely, polypharmacology, or the ability of a single compound to modulate multiple targets, is increasingly recognized as a beneficial strategy for treating complex multifactorial diseases like cancer. nih.gov

Future research will aim to:

Develop Selectivity Profiles: Promising compounds will be tested against panels of related proteins (e.g., screening a kinase inhibitor against a broad panel of other kinases) to determine their selectivity index. nih.gov This was demonstrated in a study where pyrazole compounds were found to be selective for CDK2 over other CDKs like CDK1, CDK4, and CDK7. nih.gov

Engineer Selectivity: Using structure-based design and computational tools, researchers can rationally modify the thiazole-pyrrolidine scaffold to enhance interactions with the desired target while diminishing binding to off-targets. This involves exploiting subtle differences in the amino acid composition of the respective active sites.

Harness Polypharmacology: For diseases like cancer, hitting multiple signaling pathways simultaneously can be more effective than inhibiting a single target. frontiersin.org Research will focus on the intentional design of multi-targeted agents, such as the dual EGFR/VEGFR-2 inhibitors developed from thiazole-based scaffolds, which can combat tumor growth and angiogenesis concurrently. nih.govfrontiersin.org This approach can also help to overcome drug resistance mechanisms.

The ultimate goal is to consciously design molecules with a desired activity profile, whether it be exquisite selectivity for a single target or a carefully curated polypharmacological profile to achieve a superior therapeutic outcome.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-(pyrrolidin-3-yl)thiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and bromination. For example, cyclization of a thiourea intermediate with α-bromoketones under reflux in chloroform (60–80°C, 48 h) yields the thiazole core . Bromination is achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane under inert atmospheres. Solvent polarity, temperature, and catalyst presence (e.g., Lewis acids) significantly affect regioselectivity and yield. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 5-Bromo-2-(pyrrolidin-3-yl)thiazole?

- Methodological Answer :

- NMR : H NMR shows characteristic peaks for pyrrolidine protons (δ 1.8–2.5 ppm, multiplet) and thiazole protons (δ 7.2–7.5 ppm). C NMR confirms the bromine-substituted carbon (δ 110–120 ppm) .

- IR : Stretching vibrations for C-Br (~600 cm) and C=N (~1650 cm) validate functional groups .

- MS : Molecular ion peaks [M+H] at m/z 247 (for CHBrNS) with fragmentation patterns matching pyrrolidine and thiazole cleavage .

Advanced Research Questions

Q. How do electronic and steric effects of the pyrrolidine substituent influence the reactivity of 5-Bromo-2-(pyrrolidin-3-yl)thiazole in cross-coupling reactions?

- Methodological Answer : The pyrrolidine ring introduces steric hindrance near the bromine atom, affecting Suzuki-Miyaura coupling efficiency. Computational studies (DFT) show that bulky substituents on pyrrolidine reduce electrophilicity at the C-Br bond, requiring higher catalyst loading (e.g., Pd(PPh)) and elevated temperatures (80–100°C). Electron-donating groups on pyrrolidine enhance oxidative addition rates .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives like 5-Bromo-2-(pyrrolidin-3-yl)thiazole?

- Methodological Answer : Discrepancies in antimicrobial IC values often arise from assay conditions (e.g., bacterial strain variability, solvent DMSO% ≤1%). Standardized protocols include:

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., ciprofloxacin).

- SAR Analysis : Comparing substituent effects (e.g., replacing pyrrolidine with piperidine reduces activity by 30%) .

- Computational Docking : AutoDock Vina simulations to validate binding affinity to target enzymes (e.g., dihydrofolate reductase) .

Q. How can factorial design optimize the synthesis of 5-Bromo-2-(pyrrolidin-3-yl)thiazole derivatives for high-throughput screening?

- Methodological Answer : A 2 factorial design evaluates three variables: temperature (X1), solvent polarity (X2), and catalyst ratio (X3). Response surface methodology (RSM) identifies optimal conditions:

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| X1 (°C) | 60 | 100 | 85 |

| X2 (EtOAc:Hexane) | 1:4 | 1:1 | 1:2 |

| X3 (mol% Pd) | 2 | 10 | 6 |

| Yield increases from 45% to 78% under optimized conditions . |

Data Contradiction and Validation

Q. Why do crystallographic data for similar thiazole derivatives show divergent dihedral angles, and how does this impact molecular packing?

- Methodological Answer : In 1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one, dihedral angles between thiazole and phenyl rings vary (36.69° vs. 36.85°) due to crystal symmetry and intermolecular interactions (e.g., π-π stacking). X-ray diffraction (XRD) reveals that larger angles reduce packing density, affecting solubility and melting points .

Advanced Applications

Q. Can 5-Bromo-2-(pyrrolidin-3-yl)thiazole serve as a precursor for photoactive materials?

- Methodological Answer : Yes. Bromine substitution enables post-functionalization with aryl groups via Ullmann coupling, creating π-extended systems for organic semiconductors. UV-Vis spectra show redshifted absorption (λ ~450 nm) after arylation, indicating enhanced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.